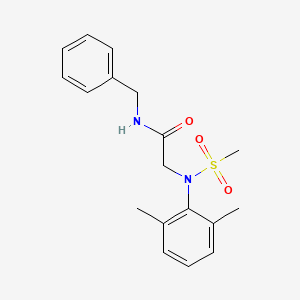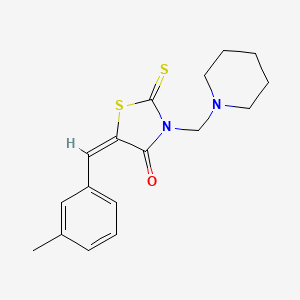
5-(3-methylbenzylidene)-3-(1-piperidinylmethyl)-2-thioxo-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-methylbenzylidene)-3-(1-piperidinylmethyl)-2-thioxo-1,3-thiazolidin-4-one, also known as MPTP, is a thiazolidine compound that has been extensively studied for its potential applications in scientific research. MPTP is a potent inhibitor of mitochondrial complex I and has been shown to cause Parkinson's disease-like symptoms in humans and animals.
作用机制
5-(3-methylbenzylidene)-3-(1-piperidinylmethyl)-2-thioxo-1,3-thiazolidin-4-one acts as a potent inhibitor of mitochondrial complex I, which is involved in the electron transport chain and ATP synthesis. This leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) generation, which can cause oxidative stress and mitochondrial dysfunction. 5-(3-methylbenzylidene)-3-(1-piperidinylmethyl)-2-thioxo-1,3-thiazolidin-4-one is also converted to MPP+ by MAO-B, which accumulates in dopaminergic neurons and causes oxidative stress and neurotoxicity.
Biochemical and Physiological Effects:
5-(3-methylbenzylidene)-3-(1-piperidinylmethyl)-2-thioxo-1,3-thiazolidin-4-one-induced Parkinson's disease models exhibit biochemical and physiological changes similar to those observed in human patients, including a decrease in dopamine levels, an increase in oxidative stress, and neuroinflammation. 5-(3-methylbenzylidene)-3-(1-piperidinylmethyl)-2-thioxo-1,3-thiazolidin-4-one has also been shown to cause mitochondrial dysfunction, autophagy dysfunction, and apoptosis in dopaminergic neurons.
实验室实验的优点和局限性
5-(3-methylbenzylidene)-3-(1-piperidinylmethyl)-2-thioxo-1,3-thiazolidin-4-one-induced Parkinson's disease models have several advantages for lab experiments, including their reproducibility, simplicity, and cost-effectiveness. 5-(3-methylbenzylidene)-3-(1-piperidinylmethyl)-2-thioxo-1,3-thiazolidin-4-one-induced models also exhibit a selective loss of dopaminergic neurons, which closely mimics the pathology of Parkinson's disease. However, 5-(3-methylbenzylidene)-3-(1-piperidinylmethyl)-2-thioxo-1,3-thiazolidin-4-one-induced models also have several limitations, including their acute nature, which does not fully capture the chronic and progressive nature of Parkinson's disease. 5-(3-methylbenzylidene)-3-(1-piperidinylmethyl)-2-thioxo-1,3-thiazolidin-4-one-induced models also do not fully capture the non-motor symptoms of Parkinson's disease.
未来方向
Future research on 5-(3-methylbenzylidene)-3-(1-piperidinylmethyl)-2-thioxo-1,3-thiazolidin-4-one should focus on developing more chronic and progressive models of Parkinson's disease, which more closely mimic the disease's pathology. Future research should also investigate the non-motor symptoms of Parkinson's disease and the potential role of 5-(3-methylbenzylidene)-3-(1-piperidinylmethyl)-2-thioxo-1,3-thiazolidin-4-one in their development. Additionally, future research should investigate the potential therapeutic applications of 5-(3-methylbenzylidene)-3-(1-piperidinylmethyl)-2-thioxo-1,3-thiazolidin-4-one and its derivatives in the treatment of Parkinson's disease and other neurodegenerative disorders.
合成方法
5-(3-methylbenzylidene)-3-(1-piperidinylmethyl)-2-thioxo-1,3-thiazolidin-4-one can be synthesized through a multi-step process involving the condensation of 3-methylbenzaldehyde with 1-piperidinemethanethiol, followed by the reaction of the resulting Schiff base with Lawesson's reagent. The final step involves the oxidation of the thioxo group to form the thiazolidine ring. The yield of 5-(3-methylbenzylidene)-3-(1-piperidinylmethyl)-2-thioxo-1,3-thiazolidin-4-one can be improved by optimizing the reaction conditions and using high-quality reagents.
科学研究应用
5-(3-methylbenzylidene)-3-(1-piperidinylmethyl)-2-thioxo-1,3-thiazolidin-4-one has been widely used as a research tool to study the pathogenesis of Parkinson's disease. 5-(3-methylbenzylidene)-3-(1-piperidinylmethyl)-2-thioxo-1,3-thiazolidin-4-one is converted to MPP+ (1-methyl-4-phenylpyridinium ion) by monoamine oxidase B (MAO-B) in the brain, which selectively damages dopaminergic neurons in the substantia nigra. This leads to a decrease in dopamine levels, resulting in Parkinson's disease-like symptoms. 5-(3-methylbenzylidene)-3-(1-piperidinylmethyl)-2-thioxo-1,3-thiazolidin-4-one-induced Parkinson's disease models have been used to study the underlying mechanisms of the disease and to test potential treatments.
属性
IUPAC Name |
(5E)-5-[(3-methylphenyl)methylidene]-3-(piperidin-1-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS2/c1-13-6-5-7-14(10-13)11-15-16(20)19(17(21)22-15)12-18-8-3-2-4-9-18/h5-7,10-11H,2-4,8-9,12H2,1H3/b15-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIZOVBRKKCXFMJ-RVDMUPIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=C2C(=O)N(C(=S)S2)CN3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C/2\C(=O)N(C(=S)S2)CN3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(diphenylmethyl)-4-{[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}piperazine](/img/structure/B6008394.png)
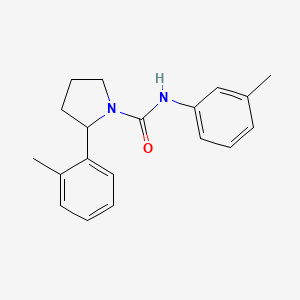
![3,5-dichloro-4-methoxy-N-({[4-(4-pyridinylmethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B6008413.png)
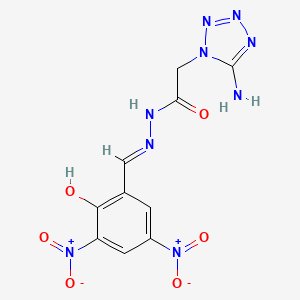
![2-{[2-(2-fluorophenoxy)ethyl]thio}-6-methyl-4(1H)-pyrimidinone](/img/structure/B6008426.png)
![(3,5-dimethoxyphenyl)[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]amine](/img/structure/B6008432.png)
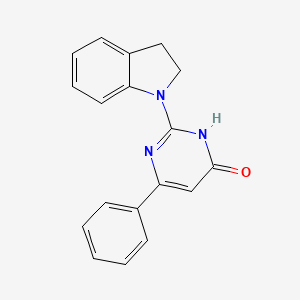
![5-{2-[2-(3,5-dimethylphenoxy)propanoyl]hydrazino}-5-oxopentanoic acid](/img/structure/B6008452.png)
![N-(2-fluorophenyl)-3-{1-[2-(2-furyl)benzyl]-3-piperidinyl}propanamide](/img/structure/B6008460.png)
![1-cyclopentyl-4-(2-thienyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6008467.png)
![3-{[1-(3-cyclohexen-1-ylcarbonyl)-4-piperidinyl]oxy}-N-(3-pyridinylmethyl)benzamide](/img/structure/B6008484.png)
![(4-{[1-(4-chlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)acetic acid](/img/structure/B6008492.png)
